molecular formula C11H14ClNO B13562980 2-(2-Chloro-4-methoxyphenyl)pyrrolidine

2-(2-Chloro-4-methoxyphenyl)pyrrolidine

Cat. No.: B13562980
M. Wt: 211.69 g/mol
InChI Key: JRFIUADTVDIDGV-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methoxyphenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2-chloro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methoxyphenyl)pyrrolidine typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-(2-Chloro-4-methoxyphenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-methoxyphenyl)pyrrolidine
  • 2-(4-Chloro-2-methoxyphenyl)pyrrolidine
  • 2-(2-Chloro-4-methoxyphenyl)pyrimidine

Uniqueness

2-(2-Chloro-4-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups provides a distinct electronic environment, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(2-chloro-4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClNO/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3

InChI Key

JRFIUADTVDIDGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCN2)Cl

Origin of Product

United States

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